molecular formula C29H28N4O3 B4038207 5-[4-(1-naphthoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline

5-[4-(1-naphthoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline

Cat. No.: B4038207
M. Wt: 480.6 g/mol
InChI Key: ZEVKSEAOEONMAJ-UHFFFAOYSA-N
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Description

5-[4-(1-naphthoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline is a useful research compound. Its molecular formula is C29H28N4O3 and its molecular weight is 480.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 480.21614077 g/mol and the complexity rating of the compound is 729. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electron Transfer Mechanisms

Studies have shown the significance of similar compounds in mapping the influence of molecular structure on rates of electron transfer. By measuring the spin-spin exchange interaction in radical ion pairs produced by photoinduced electron transfer reactions, researchers have developed a method to directly measure the electronic coupling matrix element, essential for charge recombination reactions. This technique is sensitive to small changes in electronic interaction, providing insights into subtle structural differences between radical ion pairs (Lukas et al., 2003).

Charge Separation in Rod-like Molecules

Investigations into multistep photochemical charge separation in rod-like molecules based on aromatic imides and diimides reveal efficient two-step electron transfer following direct excitation of a chromophore. This process is critical for understanding the dynamics of charge separation and recombination in complex molecular systems, offering potential applications in solar energy conversion and molecular electronics (Greenfield et al., 1996).

Interactions with DNA

The synthesis and characterization of environment-sensitive fluorescent ligands for human 5-HT1A receptors, incorporating 1-arylpiperazine structure, highlight the potential for certain compounds to serve as tools for visualizing receptor overexpression in cells. Such compounds combine high receptor affinity with significant fluorescence properties, offering a novel approach for studying receptor-ligand interactions at the molecular level (Lacivita et al., 2009).

Spectroscopic and Antimicrobial Studies

Compounds bearing the piperazine structure and linked to naphthoquinone groups have shown to exhibit strong fluorescence emission and antimicrobial activity against various pathogens. These findings suggest potential applications in developing new antimicrobial agents and fluorescent probes for biological research (Verma & Singh, 2015).

Properties

IUPAC Name

naphthalen-1-yl-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O3/c34-29(26-12-6-10-23-9-4-5-11-25(23)26)32-19-17-31(18-20-32)24-13-14-28(33(35)36)27(21-24)30-16-15-22-7-2-1-3-8-22/h1-14,21,30H,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVKSEAOEONMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC=CC=C3)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[4-(1-naphthoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline
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5-[4-(1-naphthoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.